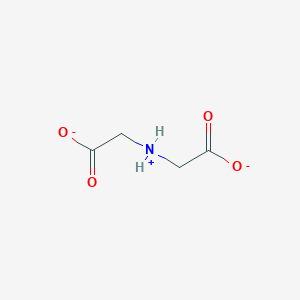
N-(carboxymethyl)-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammoniodiacetate is an ammonium ion resulting from the protonation of the nitrogen atom of iminodiacetate. The major species at pH 7.3. It is an ammonium ion derivative and a dicarboxylic acid dianion. It is a conjugate acid of an iminodiacetate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(carboxymethyl)-glycine derivatives, and how are reaction conditions optimized?
this compound derivatives are synthesized via multi-step reactions involving alkylation, cyanomethylation, and hydrolysis. For example, N-[2-(carboxymethoxy)ethyl]-N-(carboxymethyl)glycine is prepared by reacting (2-aminoethoxy)acetic acid with glycolonitrile (or formaldehyde/hydrogen cyanide) under alkaline conditions, followed by hydrolysis with NaOH to achieve >90% conversion. Key parameters include molar ratios (1:1 for formaldehyde/HCN), temperature control (ambient to 60°C), and pH adjustments during hydrolysis .
Q. What analytical techniques are used for structural characterization of this compound derivatives?
Structural validation typically employs nuclear magnetic resonance (NMR) for backbone and side-chain analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, peptoid-peptide hybrids with N-(carboxymethyl)glycine side chains were characterized using 1H-NMR and MALDI-TOF MS . Chelation efficiency can be quantified via calcium oxalate titration under alkaline conditions (pH 11.6) .
Q. What are the primary applications of this compound derivatives in biochemical research?
These derivatives serve as:
- Chelating agents : Effective in binding alkaline-earth metals (e.g., calcium) for hard-surface cleaning formulations, with optimal concentrations of 0.1–15 wt% at pH 8–14 .
- Inhibitors : Peptoid-peptide macrocycles incorporating N-(carboxymethyl)glycine analogs (e.g., N-(methoxy-ethyl)-glycine) inhibit β-catenin/TCF interactions in prostate cancer, validated via luciferase reporter assays (IC50 < 10 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in the formation pathways of N-(carboxymethyl)lysine (CML) in biological systems?
CML arises via glycoxidation (nonenzymatic glycation/oxidation) and lipid peroxidation. To distinguish pathways:
- Glycoxidation : Monitor Amadori product (e.g., fructoselysine) degradation under oxidative stress.
- Lipid peroxidation : Incubate proteins with polyunsaturated fatty acids (e.g., arachidonate) and track CML yield via LC-MS/MS. CML formation from arachidonate (~0.7 mmol/mol lysine) exceeds glucose-derived CML (~0.03 mmol/mol lysine) .
Q. What experimental designs optimize the chelation efficiency of this compound derivatives for metal-binding studies?
Use calcium oxalate titration under controlled pH (10–11.6) with 0.1 M CaCl2. Key steps:
- Dissolve 1–2 mmol chelant in deionized water.
- Add 3% ammonium oxalate and adjust pH with NaOH.
- Titrate until precipitation occurs, measuring endpoint via conductivity or turbidity. Compare with EDTA standards for molar efficiency .
Q. What methodological challenges arise in chromatographic separation of this compound derivatives, and how are they addressed?
Challenges include:
- Co-elution of isomers : Use hydrophilic interaction liquid chromatography (HILIC) with zwitterionic columns (e.g., ZIC-HILIC) for polar derivatives.
- Sample preparation variability : Standardize protocols (e.g., labeling concentration, buffer pH) as seen in glycan analysis, where inconsistent preparation methods complicate reproducibility .
Propiedades
Fórmula molecular |
C4H6NO4- |
|---|---|
Peso molecular |
132.09 g/mol |
Nombre IUPAC |
2-(carboxylatomethylazaniumyl)acetate |
InChI |
InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)/p-1 |
Clave InChI |
NBZBKCUXIYYUSX-UHFFFAOYSA-M |
SMILES |
C(C(=O)[O-])[NH2+]CC(=O)[O-] |
SMILES canónico |
C(C(=O)[O-])[NH2+]CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















